molecular formula C18H18ClN3OS B2460677 2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine CAS No. 422532-96-5

2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine

Cat. No.: B2460677
CAS No.: 422532-96-5
M. Wt: 359.87
InChI Key: CXEIENDRQFJMOX-UHFFFAOYSA-N
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Description

2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives.

    Introduction of the 4-chlorobenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group on the quinazoline core with 4-chlorobenzylthiol.

    Attachment of the 2-methoxyethyl Group: This can be done through alkylation reactions using 2-methoxyethyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Potential therapeutic applications, including anticancer, antiviral, or antibacterial properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine would depend on its specific biological target. It could involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzylthioquinazoline derivatives: These compounds share the 4-chlorobenzylthio group and may have similar biological activities.

    Methoxyethylquinazoline derivatives: Compounds with the methoxyethyl group attached to the quinazoline core.

Uniqueness

2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3OS/c1-23-11-10-20-17-15-4-2-3-5-16(15)21-18(22-17)24-12-13-6-8-14(19)9-7-13/h2-9H,10-12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEIENDRQFJMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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